REACTION_CXSMILES
|
FC1C=CC=CC=1[N:8]1[C:12]2[N:13]([CH3:18])[C:14](=[O:17])[CH:15]=[CH:16][C:11]=2[CH:10]=[N:9]1.[C:19]([N:23]1[C:27]2[N:28]([CH3:33])[C:29](=[O:32])[CH:30]=[CH:31][C:26]=2[CH:25]=[N:24]1)([CH3:22])([CH3:21])[CH3:20].[Br:34]Br.[OH-:36].[Na+]>CC(O)=O.O>[C:19]([N:23]1[C:27]2[N:28]([CH3:33])[C:29](=[O:32])[CH:30]=[CH:31][C:26]=2[CH:25]=[N:24]1)([CH3:22])([CH3:21])[CH3:20].[C:14]([OH:17])(=[O:36])[CH3:15].[Br:34][C:15]1[C:14](=[O:17])[N:13]([CH3:18])[C:12]2[NH:8][N:9]=[CH:10][C:11]=2[CH:16]=1 |f:3.4,8.9|
|
Name
|
1-(2-fluorophenyl)-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)N1N=CC2=C1N(C(C=C2)=O)C
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=CC2=C1N(C(C=C2)=O)C
|
Name
|
|
Quantity
|
0.06 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An orange suspension resulted
|
Type
|
EXTRACTION
|
Details
|
It was extracted with 2×50 mL EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo (rotovap)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC2=C1N(C(C=C2)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O.BrC1=CC2=C(N(C1=O)C)NN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |